1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Description
1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide is a structurally complex molecule featuring:
- A 3-methyl-1,2,4-oxadiazole moiety linked via a methylene group, introducing heterocyclic polarity and metabolic stability .
This combination suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrophobic and polar interactions.
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O4/c1-13-23-17(29-24-13)12-22-18(26)14-8-10-25(11-9-14)19(27)20(2,3)28-16-6-4-15(21)5-7-16/h4-7,14H,8-12H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMMJYKYWQEXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenoxy group, and the incorporation of the oxadiazole moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acids.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the breakdown of specific bonds and the formation of new products
Scientific Research Applications
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a tool for studying specific biological pathways and processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials, coatings, and other industrial applications
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Core Variations: The target shares a piperidine-4-carboxamide core with compounds in and , favoring conformational flexibility and hydrogen-bonding capacity. In contrast, and utilize pyrrolidine and thiazolidinone cores, respectively, altering steric and electronic profiles . The oxadiazole group in the target (vs. pyrazole in or thiazolidinone in ) may enhance metabolic stability due to reduced susceptibility to oxidative degradation .
However, the ether linkage in the target may improve solubility compared to direct aryl attachments . Methoxybenzyl groups () or fluorophenyl sulfonyl groups () introduce distinct electronic effects, influencing target selectivity and pharmacokinetics .
Critical Findings:
- Substitution at the piperidine nitrogen (e.g., sulfonyl groups in ) can drastically alter receptor binding kinetics, suggesting the target’s propanoyl group may favor reversible interactions .
Biological Activity
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide (CAS Number: 1334375-07-3) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 420.9 g/mol. The structure incorporates a piperidine ring and an oxadiazole moiety, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.9 g/mol |
| CAS Number | 1334375-07-3 |
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies on piperidine derivatives have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's ability to inhibit bacterial growth may be attributed to its interaction with bacterial enzymes or cell wall synthesis pathways.
Case Study:
A study synthesized several piperidine derivatives and tested their antibacterial efficacy. Among them, compounds demonstrated moderate to strong activity against selected strains, suggesting that the presence of the piperidine nucleus contributes to antibacterial potency .
Anticancer Activity
The oxadiazole moiety is often associated with anticancer properties. In vitro studies have shown that derivatives containing this structure exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation.
Research Findings:
In a study evaluating oxadiazole-linked compounds, several derivatives showed promising anticancer activity compared to standard treatments. The MTT assay results indicated significant reductions in cell viability at specific concentrations .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Enzymes like acetylcholinesterase (AChE) and urease are critical targets for therapeutic intervention in various diseases.
Enzyme Inhibition Data:
A series of synthesized compounds were evaluated for their AChE inhibitory activity. Some derivatives exhibited IC50 values indicating strong inhibition, which is crucial for developing treatments for conditions like Alzheimer's disease .
Mechanistic Insights
Molecular docking studies have provided insights into the interactions between the compound and target proteins. These studies suggest that the compound can bind effectively to active sites of enzymes and receptors, potentially altering their functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
